Product packaging for O-Desbromo-pyrimidinyl Macitentan-d4(Cat. No.:)

O-Desbromo-pyrimidinyl Macitentan-d4

Cat. No.: B1156584
M. Wt: 435.33
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

O-Desbromo-pyrimidinyl Macitentan-d4 is a deuterated analog of O-Desbromo-pyrimidinyl Macitentan, a known impurity and degradation product of the pharmaceutical Macitentan . This high-purity stable-label compound is specifically designed for use as an internal standard in quantitative bioanalytical methods, particularly Liquid Chromatography-Mass Spectrometry (LC-MS). The incorporation of four deuterium atoms provides a consistent mass shift from the analyte, enabling precise and reliable quantification while correcting for procedural losses and ion suppression effects during analysis. In pharmaceutical R&D and quality control (QC), this compound is critical for analytical method development, method validation (AMV), and stability studies for Macitentan drug substances and products . It aids in tracking and quantifying the non-deuterated impurity, which is essential for ANDA submissions and commercial production to ensure drug safety and efficacy . As a stable isotope-labeled standard, it is supplied with a certified Certificate of Analysis (CoA) detailing isotopic purity and chemical identity. This product is intended for research purposes only and is strictly not approved for human or veterinary diagnostic or therapeutic use .

Properties

Molecular Formula

C₁₅H₁₅D₄BrN₄O₄S

Molecular Weight

435.33

Synonyms

N-[5-(4-Bromophenyl)-6-[2-hydroxyethoxy]-4-pyrimidinyl]-N’-propylsulfamide-d4

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of O Desbromo Pyrimidinyl Macitentan D4

Retrosynthetic Analysis of the O-Desbromo-pyrimidinyl Macitentan (B1675890) Scaffold

A retrosynthetic analysis of the O-Desbromo-pyrimidinyl Macitentan scaffold, chemically known as N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propylsulfamide, breaks the molecule down into simpler, commercially available starting materials. The primary disconnection is at the ether linkage of the hydroxyethoxy side chain, leading to two key precursors: a pyrimidine (B1678525) core and an ethylene (B1197577) glycol unit. A subsequent disconnection at the sulfamide (B24259) nitrogen bond further simplifies the pyrimidine portion.

This analysis reveals the following key synthetic precursors:

5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207): This provides the core pyrimidine structure with the necessary substitution pattern.

n-Propylsulfamide: This component introduces the propylsulfamoyl side chain.

Ethylene glycol: This serves as the source of the 2-hydroxyethoxy group. For the deuterated analogue, ethylene glycol-d4 is the required starting material.

The general synthetic strategy involves the sequential reaction of these precursors to build the final molecule.

Development of Novel Synthetic Pathways for the O-Desbromo-pyrimidinyl Macitentan Core

The synthesis of the O-Desbromo-pyrimidinyl Macitentan core typically follows a convergent pathway. A common method involves the initial reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine with n-propylsulfamide. This reaction is generally carried out in the presence of a base to facilitate the formation of the sulfamide linkage, yielding an intermediate, N-(5-(4-bromophenyl)-6-chloro-4-pyrimidinyl)-N'-propylsulfamide. google.com

The second key step is the introduction of the hydroxyethoxy side chain. This is achieved through a nucleophilic substitution reaction where the remaining chlorine atom on the pyrimidine ring is displaced by the hydroxyl group of ethylene glycol. This reaction is typically performed in the presence of a strong base, such as potassium tert-butoxide, in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) or by using a large excess of ethylene glycol itself as both reactant and solvent at elevated temperatures. google.comacs.org

A patent describes a process where N-5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl-N'-propylsulfamide is added to a solution of potassium tert-butoxide in ethylene glycol. The reaction mixture is heated to around 100-105 °C for several hours to yield N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propyl sulfamide. google.com

StepReactantsReagents and ConditionsProduct
15-(4-bromophenyl)-4,6-dichloropyrimidine, n-PropylsulfamidePotassium tert-butoxide, DMSO, Room TemperatureN-(5-(4-bromophenyl)-6-chloro-4-pyrimidinyl)-N'-propylsulfamide
2N-(5-(4-bromophenyl)-6-chloro-4-pyrimidinyl)-N'-propylsulfamide, Ethylene glycolPotassium tert-butoxide, 100-105 °CN-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propylsulfamide

Stereoselective Synthesis Approaches for Chiral Centers within the Compound

An examination of the chemical structure of O-Desbromo-pyrimidinyl Macitentan, N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propylsulfamide, reveals that the molecule is achiral. google.com There are no stereocenters present in the compound. Consequently, stereoselective synthesis is not a required consideration for the preparation of this molecule.

Incorporation of Deuterium (B1214612) at Specific Positions: Strategies for -d4 Labeling

The "-d4" designation in O-Desbromo-pyrimidinyl Macitentan-d4 signifies the presence of four deuterium atoms. Based on the structure, these deuterium atoms are located on the ethylene glycol moiety. The synthesis of the deuterated analogue is therefore achieved by substituting ethylene glycol with its deuterated counterpart, ethylene glycol-d4 (DO-CD2-CD2-OD), in the synthetic pathway.

The key reaction for deuterium incorporation is the nucleophilic substitution of the chlorine atom on the N-(5-(4-bromophenyl)-6-chloro-4-pyrimidinyl)-N'-propylsulfamide intermediate with the deuterated alkoxide formed from ethylene glycol-d4.

Strategy for -d4 Labeling:

Starting Material: Commercially available ethylene glycol-d4 is used as the deuterium source. sigmaaldrich.com

Reaction: The reaction is analogous to the non-deuterated synthesis. Ethylene glycol-d4 is treated with a strong base like potassium tert-butoxide to generate the deuterated potassium alkoxide in situ.

Coupling: This deuterated nucleophile is then reacted with N-(5-(4-bromophenyl)-6-chloro-4-pyrimidinyl)-N'-propylsulfamide to form the final this compound product.

The use of deuterated starting materials is a common and effective strategy for introducing isotopic labels into molecules for applications such as internal standards in quantitative mass spectrometry. acs.org

Optimization of Reaction Conditions and Yields for Scalable Synthesis

The optimization of the synthesis of this compound focuses on improving reaction efficiency, yield, and purity, particularly for large-scale production. Key parameters for optimization include:

Base Selection: While potassium tert-butoxide is commonly used, other bases such as sodium hydride or potassium carbonate could be screened for their effectiveness in both the sulfamide formation and the etherification step. acs.org

Solvent System: The choice of solvent can significantly impact reaction rates and yields. Solvents like DMSO, DMF, and THF are potential candidates for the etherification step and their effects on solubility and reaction temperature should be evaluated. acs.org

Temperature and Reaction Time: A detailed study of the temperature profile and reaction duration is crucial. For instance, the patent literature suggests heating to 100-130 °C for 12-14 hours for the etherification step. google.com Optimizing these parameters can minimize side product formation and reduce energy consumption.

Purification Method: The development of an efficient and scalable purification protocol is essential. Recrystallization from a suitable solvent system, such as ethyl acetate (B1210297) or methanol, is a common approach. sigmaaldrich.com Column chromatography may be used for smaller scales but is less ideal for large-scale synthesis.

ParameterVariablePotential Impact
Base Potassium tert-butoxide, Sodium hydride, Potassium carbonateReaction rate, Yield, Side product formation
Solvent DMSO, DMF, THF, Ethylene glycol (excess)Reactant solubility, Reaction temperature, Work-up procedure
Temperature 80-140 °CReaction kinetics, Impurity profile
Purification Recrystallization, Column ChromatographyFinal product purity, Scalability

Characterization of Synthetic Intermediates and Final Product Purity

The characterization of this compound and its synthetic intermediates is crucial to confirm their identity and purity. A combination of spectroscopic and chromatographic techniques is employed.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of the final product and for monitoring the progress of the reaction. Stability-indicating HPLC methods have been developed for Macitentan and its impurities. chrom-china.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used to confirm the molecular weight of the synthesized compound and its intermediates. For this compound, the expected molecular weight would be approximately 435.3 g/mol , which is 4 units higher than the non-deuterated analogue (431.3 g/mol ). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique is used to elucidate the structure of the molecule. In the case of the -d4 analogue, the signals corresponding to the ethylene glycol protons would be absent or significantly reduced.

¹³C NMR: This provides information about the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the hydroxyl (-OH) and sulfamide (S=O) groups.

Table of Expected Analytical Data:

Analytical TechniqueO-Desbromo-pyrimidinyl MacitentanThis compound
Molecular Formula C15H19BrN4O4SC15H15D4BrN4O4S
Molecular Weight ~431.3 g/mol ~435.3 g/mol
¹H NMR Signals for ethylene glycol protons presentSignals for ethylene glycol protons absent/reduced
Purity (HPLC) >98%>98%

Derivatization Strategies for Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Studies

While O-Desbromo-pyrimidinyl Macitentan is primarily an intermediate, its structure offers several points for derivatization to explore SAR and SMR, particularly if it were to be investigated as a scaffold for new therapeutic agents. The general SAR for pyrimidine analogues indicates that modifications to the ring and its substituents can significantly impact biological activity. humanjournals.com

Key derivatization points on the O-Desbromo-pyrimidinyl Macitentan scaffold include:

The Hydroxyl Group: The free hydroxyl group of the hydroxyethoxy side chain is a prime target for modification. It can be esterified, etherified, or converted to other functional groups to probe the importance of this hydrogen-bonding moiety for potential biological interactions.

The Propyl Group: The n-propyl group on the sulfamide can be varied in length (e.g., ethyl, butyl) or branching to investigate the impact on lipophilicity and binding affinity.

The 4-Bromophenyl Group: The bromine atom on the phenyl ring can be replaced with other halogens (Cl, F) or with small alkyl or alkoxy groups to explore electronic and steric effects on activity. The position of the substituent on the phenyl ring could also be varied.

The Pyrimidine Core: While more synthetically challenging, modifications to the pyrimidine ring itself, such as the introduction of additional substituents, could be explored.

These derivatization strategies would generate a library of related compounds, which could then be screened for biological activity to build a comprehensive SAR and SMR profile.

Advanced Analytical and Bioanalytical Methodologies for O Desbromo Pyrimidinyl Macitentan D4

Spectroscopic Techniques for Elucidating Structural Nuances and Conformations

Spectroscopic methods are fundamental to confirming the chemical structure, isotopic labeling, and purity of O-Desbromo-pyrimidinyl Macitentan-d4. These techniques provide detailed information at the atomic and molecular level.

High-Field Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation. For this compound, NMR would confirm the precise location of the deuterium (B1214612) atoms. The absence of signals in the ¹H NMR spectrum at the deuterated positions and the presence of characteristic signals in the ²H NMR spectrum provide definitive proof of successful isotopic labeling. High-field NMR (e.g., 18.8 T and above) enhances spectral resolution and sensitivity, which is crucial for resolving complex spin-spin couplings and distinguishing subtle structural differences. nih.gov For instance, NMR analysis of Macitentan (B1675890) has shown it adopts a compact structure in aqueous solution, a conformational detail that could be investigated for its deuterated analog using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). researchgate.net

Advanced Mass Spectrometry (MS) is critical for confirming the molecular weight and analyzing the fragmentation patterns of the molecule. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, confirming the elemental composition and the incorporation of the four deuterium atoms. Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways. iiisci.orgnsf.gov By inducing fragmentation and analyzing the resulting product ions, chemists can verify the structural integrity of the molecule. For Macitentan, the precursor to product ion transition of m/z 589.0 → 200.9 is often monitored. researchgate.net For this compound, a corresponding shift in the precursor ion mass would be expected, and its fragmentation would be compared against the non-deuterated analog to ensure the deuteration does not significantly alter fragmentation behavior, a key consideration for its use as an internal standard.

X-ray Crystallography could be employed to determine the solid-state structure and conformation if a suitable single crystal can be grown. While no specific crystallography data for this compound is publicly available, this technique would provide unequivocal proof of structure, including bond lengths, angles, and intermolecular interactions in the crystalline state.

Chromatographic Separations for Isomeric Purity and Impurity Profiling

Chromatographic techniques are essential for separating this compound from its non-deuterated counterpart, other isomers, and process-related impurities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common method for the purity assessment of Macitentan and its related substances. nih.govccspublishing.org.cn A stability-indicating HPLC method for Macitentan has been developed to separate it from various degradation products. nih.govresearchgate.net Such methods typically use a C8 or C18 column with a gradient mobile phase consisting of an aqueous buffer (like ammonium acetate) and an organic solvent (like acetonitrile). researchgate.net These established methods can be adapted to assess the chemical and isomeric purity of this compound. The primary goal would be to ensure baseline separation from any potential impurities that could interfere with its use as a reference standard.

The table below outlines a typical set of parameters for an RP-HPLC method adapted for the analysis of Macitentan and its impurities, which would be suitable for this compound.

ParameterConditionReference
ColumnInertsil C8 (250 x 4.6 mm, 5 µm) researchgate.net
Mobile Phase AAmmonium acetate (B1210297) buffer (pH 4.5) researchgate.net
Mobile Phase BAcetonitrile researchgate.net
ElutionGradient researchgate.net
Flow Rate1.5 mL/min researchgate.net
Detection Wavelength266 nm researchgate.net
Column Temperature30 °C researchgate.net

Impurity profiling involves identifying and quantifying all impurities present in the sample. For this compound, this would include any residual non-deuterated material, isomers, or byproducts from its synthesis. The acceptable limits for these impurities are defined by regulatory guidelines. Forced degradation studies, subjecting the compound to stress conditions like acid, base, oxidation, heat, and light, are performed to demonstrate the specificity of the analytical method in separating the analyte from its degradation products. nih.govresearchgate.net

Development and Validation of Bioanalytical Methods for Preclinical Biological Matrices

Bioanalytical methods are developed to accurately measure the concentration of an analyte in biological samples such as plasma, blood, and tissue homogenates. selvita.com

Quantification in Plasma and Tissue Homogenates from Preclinical Models

In preclinical studies, typically conducted in animal models like rats, quantifying drug and metabolite concentrations in plasma and tissues is crucial for understanding pharmacokinetics. fda.gov A sensitive and selective ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed for the determination of Macitentan's active metabolite, ACT-132577, in rat plasma. nih.gov

A similar UPLC-MS/MS method would be validated for this compound if it were being studied as a metabolite or analyte. The validation process, guided by regulatory bodies like the FDA and EMA, ensures the method is reliable and reproducible. Key validation parameters include selectivity, linearity, accuracy, precision, recovery, and stability. sphinxsai.com For example, a validated LC-MS/MS method for Macitentan in human plasma demonstrated linearity over a concentration range of 1.00 to 500 ng/mL, with intra-day and inter-day precision less than 15%.

Methodologies for Assessing Metabolic Stability in In Vitro Systems (e.g., microsomes, hepatocytes)

Metabolic stability is a critical parameter assessed during drug discovery to predict how quickly a compound is metabolized in the body. springernature.com These assays are typically performed using in vitro systems like liver microsomes or hepatocytes. researchgate.netthermofisher.com

Liver Microsomes: These subcellular fractions contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for a significant portion of drug metabolism. nih.gov Incubating a compound with liver microsomes and an NADPH-regenerating system allows for the measurement of parent compound depletion over time, from which metabolic half-life and intrinsic clearance can be calculated. nih.gov Studies with human liver microsomes showed that Macitentan is metabolized to its active metabolite ACT-132577, primarily by CYP3A4. fda.govnih.gov

Hepatocytes: Intact liver cells (hepatocytes) contain a full complement of metabolic enzymes, including both Phase I (e.g., CYPs) and Phase II (e.g., UGTs) enzymes, offering a more complete picture of metabolic pathways. thermofisher.comresearchgate.net Incubations with human hepatocytes confirmed that ACT-132577 was the main metabolite of Macitentan. fda.gov

The metabolic stability of this compound could be assessed using these systems to understand its metabolic fate, which would be particularly relevant if it were formed as a metabolite in vivo. The loss of the parent compound over time would be monitored by LC-MS/MS. nih.gov

In Vitro SystemKey EnzymesTypical UseReference
Liver MicrosomesPhase I (CYP450)Screening for CYP-mediated metabolism nih.gov
HepatocytesPhase I and Phase IIComprehensive metabolism and clearance prediction thermofisher.comresearchgate.net

Role of Deuterated Analogs as Internal Standards in LC-MS/MS Bioanalysis

The most significant application of this compound is as an internal standard (IS) for the quantification of O-Desbromo-pyrimidinyl Macitentan using LC-MS/MS. americanchemicalsuppliers.com Stable isotope-labeled internal standards are considered the "gold standard" in quantitative bioanalysis. researchgate.nettexilajournal.com

An ideal internal standard co-elutes with the analyte and has nearly identical chemical and physical properties, including extraction recovery and ionization response in the mass spectrometer. researchgate.net This allows the IS to compensate for variations that can occur during sample preparation and analysis, such as extraction losses or matrix effects (ion suppression or enhancement). texilajournal.com The use of a deuterated analog ensures that these properties are very similar to the unlabeled analyte. lcms.czcerilliant.com

In an LC-MS/MS method, the analyte (e.g., O-Desbromo-pyrimidinyl Macitentan) and the internal standard (this compound) are monitored using different mass transitions (Multiple Reaction Monitoring, MRM). For example, Macitentan and Macitentan-d4 are monitored using the transitions m/z 589.0 → 200.9 and m/z 593.0 → 204.9, respectively. The ratio of the analyte peak area to the internal standard peak area is used to construct the calibration curve and determine the concentration of the analyte in unknown samples, thereby improving the accuracy and precision of the measurement. karger.com

Radiometric Techniques for Distribution Studies (strictly preclinical)

Radiolabeling is a powerful technique used in preclinical studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of a drug. This is typically done by incorporating a radioactive isotope, such as Carbon-14 (¹⁴C), into the drug molecule.

A human ADME study was conducted using ¹⁴C-labeled Macitentan. nih.gov After a single oral dose, the total radioactivity was measured in plasma, whole blood, urine, and feces over time. nih.govnih.gov Such studies provide a complete picture of the drug's disposition, as all drug-related material (parent drug and all metabolites) is tracked by its radioactivity. The results for Macitentan showed that radioactivity was primarily excreted in the urine. nih.gov Tissue distribution studies in rats with ¹⁴C-labeled Macitentan showed that radioactivity was widely distributed, with the highest concentrations found in the liver and kidney, the organs of excretion. fda.gov

While this compound is a stable-isotope-labeled compound (non-radioactive), similar radiometric studies could be performed on a ¹⁴C-labeled version of O-Desbromo-pyrimidinyl Macitentan to trace its distribution and elimination in preclinical models, should this information be required.

Preclinical Pharmacological Investigations: Molecular and Cellular Mechanisms

Comparative Pharmacological Profile with Parent Compound (Macitentan) and Other ERAs In Vitro

Macitentan is a potent, orally active dual endothelin receptor antagonist, meaning it targets both endothelin receptor type A (ETA) and type B (ETB). nih.gov Its design as a dual antagonist with properties enabling enhanced tissue penetration and sustained receptor binding distinguishes it from other ERAs. thebiogrid.orgresearchgate.netresearchgate.net In vitro studies have been crucial in characterizing its pharmacological profile in comparison to its active metabolite and other ERAs like bosentan and ambrisentan.

Macitentan demonstrates high affinity for the ETA receptor and significant affinity for the ETB receptor. nih.gov In radioligand binding assays, macitentan showed IC50 values of 0.5 nM for the ETA receptor and 391 nM for the ETB receptor. caymanchem.com Functional assays have confirmed this dual antagonism. For instance, macitentan inhibits the increase of intracellular calcium induced by endothelin-1 (ET-1) in human pulmonary arterial smooth muscle cells with an IC50 of 0.9 nM. caymanchem.com It also antagonizes contractions in isolated rat aortic rings (an ETA-mediated response) and sarafotoxin S6c-induced contractions in isolated rat tracheal rings (an ETB-mediated response). caymanchem.com A key feature of macitentan is its insurmountable antagonism, which is attributed to a slow receptor dissociation rate, potentially leading to a more effective and sustained blockade of ET-1 compared to other ERAs. nih.gov

The primary active metabolite of macitentan, ACT-132577, is formed through oxidative depropylation. frontiersin.org This metabolite is also a dual endothelin receptor antagonist but is reported to be approximately five times less potent than the parent compound, macitentan, at the ETA receptor. nih.govfrontiersin.org

Bosentan is another dual ETA/ETB receptor antagonist. nih.govefda.gov.et In contrast to macitentan, bosentan exhibits a more rapid receptor dissociation. nih.gov Ambrisentan is a propanoic acid-class molecule and a selective ETA receptor antagonist. nih.gov In vitro studies have demonstrated its high selectivity for the ETA receptor over the ETB receptor, with a reported selectivity of over 4000-fold. nih.govfda.gov

The following table provides a comparative overview of the in vitro pharmacological profiles of macitentan, its active metabolite, and other selected ERAs.

CompoundTarget(s)Potency/Affinity (IC50/Ki)Selectivity (ETA/ETB)Key In Vitro Characteristics
Macitentan ETA and ETBETA: IC50 = 0.5 nM caymanchem.com ETB: IC50 = 391 nM caymanchem.com~1:782Dual antagonist with sustained receptor binding and insurmountable antagonism. thebiogrid.orgnih.gov
ACT-132577 ETA and ETB~5-fold less potent than macitentan at ETA. nih.govfrontiersin.org16:1 nih.govActive metabolite of macitentan, contributes to the overall pharmacological effect. frontiersin.org
Bosentan ETA and ETBDual antagonistCompetitive antagonist. nih.govFirst orally active dual ERA. researchgate.net
Ambrisentan ETAKi = 0.011 nM nih.govfda.gov>4000-fold selective for ETA over ETB. nih.govfda.govHigh-affinity selective ETA antagonist. drugbank.com

Interactions with Other Molecular Targets or Off-Targets Identified Through Screening

In vitro screening studies are essential to identify potential interactions of a drug candidate with other molecular targets, which can help in understanding its broader pharmacological profile and potential for off-target effects.

For macitentan, in vitro studies have investigated its potential to interact with various drug-metabolizing enzymes and drug transporters. Research has shown that macitentan can moderately inhibit cytochrome P450 enzymes CYP3A4 and CYP2C19. nih.govnih.gov Furthermore, it has been identified as an inhibitor of several drug transporters, including P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and the organic anion transporting polypeptides SLCO1B1 and SLCO1B3. nih.gov

Induction studies at the mRNA level using LS180 cells revealed that macitentan can induce the expression of CYP3A4, P-gp (ABCB1), SLCO1B1, and UGT1A9. nih.gov It has also been established as a potent activator of the pregnane (B1235032) X receptor (PXR), a key regulator of drug metabolism and transport gene expression. nih.gov

In comparison, bosentan is known to be an inducer of CYP3A4 and CYP2C9. fda.gov Its metabolite, desmethyl bosentan, also shows a similar in vitro interaction profile, contributing to the inductive effects of the parent compound. nih.gov Ambrisentan, on the other hand, is reported to have a lower potential for drug-drug interactions related to cytochrome P450 enzymes at clinically relevant concentrations. nih.gov

The following table summarizes the identified in vitro interactions of macitentan with other molecular targets.

CompoundTargetEffect
Macitentan CYP3A4Moderate Inhibition nih.govnih.gov, Induction nih.gov
CYP2C19Moderate Inhibition nih.govnih.gov
P-glycoprotein (P-gp)Inhibition nih.gov, Induction nih.gov
BCRPModerate Inhibition nih.gov
SLCO1B1Inhibition nih.gov, Induction nih.gov
SLCO1B3Inhibition nih.gov
UGT1A9Induction nih.gov
Pregnane X Receptor (PXR)Potent Activation nih.gov

Preclinical Pharmacokinetics and Metabolic Fate of O Desbromo Pyrimidinyl Macitentan D4

In Vitro Metabolic Stability in Hepatic Microsomes and Hepatocytes from Preclinical Species

In vitro studies using liver preparations from various preclinical species are crucial for understanding the metabolic fate of a compound. For O-Desbromo-pyrimidinyl Macitentan (B1675890) (ACT-373898), its formation from the parent drug, macitentan, has been investigated in these systems.

Identification of Phase I and Phase II Metabolic Pathways

The formation of O-Desbromo-pyrimidinyl Macitentan (ACT-373898) is a result of Phase I metabolism of macitentan. nih.govfda.gov The primary pathway involves the oxidative cleavage of the ethylene (B1197577) glycol linker of macitentan, which is catalyzed by microsomal enzymes. fda.gov This reaction initially produces an alcohol intermediate (M4), which is subsequently oxidized to form the carboxylic acid metabolite, ACT-373898 (also referred to as M5). fda.gov

Further metabolism of ACT-373898 can occur via hydrolysis, and its hydrolysis product has been identified as a significant metabolite found in urine. tandfonline.comnih.govresearchgate.net While macitentan's active metabolite undergoes conjugation with glucose in hepatocytes, there is no significant evidence from the reviewed literature to suggest that O-Desbromo-pyrimidinyl Macitentan undergoes extensive Phase II conjugation reactions like glucuronidation. fda.gov

Metabolic Pathway Description Resulting Metabolite Reference
Phase I: OxidationOxidative cleavage of the ethylene glycol linker of macitentan, followed by oxidation of the resulting alcohol.O-Desbromo-pyrimidinyl Macitentan (ACT-373898) fda.gov
Phase I: HydrolysisHydrolysis of O-Desbromo-pyrimidinyl Macitentan (ACT-373898).Hydrolysis product of ACT-373898 tandfonline.comnih.govresearchgate.net

Enzyme Kinetics of Metabolizing Enzymes (e.g., Cytochrome P450 isoforms, UGTs)

The formation of O-Desbromo-pyrimidinyl Macitentan (ACT-373898) from macitentan is primarily catalyzed by the Cytochrome P450 (CYP) enzyme system. nih.govfrontiersin.org Specifically, the oxidative cleavage of the ethylene glycol linker is catalyzed by CYP2C9. nih.gov While the formation of macitentan's main active metabolite (ACT-132577) is predominantly via CYP3A4, the pathway leading to ACT-373898 relies on a different isoform. nih.govfrontiersin.org

Studies on the inhibition of macitentan metabolism in rat liver microsomes (RLMs), human liver microsomes (HLMs), and recombinant human CYP3A4 (rCYP3A4) have been conducted, although specific kinetic parameters (Km and Vmax) for the formation of ACT-373898 are not detailed in the available literature. frontiersin.orgnih.govresearchgate.net However, the key enzyme responsible for its formation has been identified. nih.gov There is no significant involvement of UDP-glucuronosyltransferases (UGTs) reported for the direct metabolism of O-Desbromo-pyrimidinyl Macitentan.

Enzyme Role in Metabolism Reference
CYP2C9Catalyzes the oxidative cleavage of the ethylene glycol linker of macitentan to form the precursor to O-Desbromo-pyrimidinyl Macitentan. nih.gov

In Vivo Pharmacokinetic Profiling in Preclinical Animal Models

In vivo studies in animal models such as rats and dogs have been essential in characterizing the pharmacokinetic profile of macitentan and its metabolites, including O-Desbromo-pyrimidinyl Macitentan (ACT-373898). fda.govnih.gov Both rat and dog have been deemed adequate models for preclinical safety assessment as the metabolites found in human plasma are also present in these species. fda.gov

Absorption and Bioavailability in Specific Preclinical Species

Following oral administration of macitentan, its metabolites, including O-Desbromo-pyrimidinyl Macitentan (ACT-373898), are detected in plasma. nih.gov The parent drug, macitentan, has an estimated oral bioavailability of 74% in rats, indicating good absorption. frontiersin.orgnih.gov While specific bioavailability data for the metabolite itself is not available, its presence in systemic circulation confirms that it is either absorbed after formation in the gut or formed systemically after absorption of the parent compound.

Elimination Pathways and Excretion Rates in Preclinical Models

The elimination of macitentan and its metabolites occurs through both renal and fecal routes. tandfonline.comnih.govresearchgate.net In humans, approximately 50% of the administered dose is excreted in the urine, and about 24% is found in the feces. researchgate.netresearchgate.net O-Desbromo-pyrimidinyl Macitentan (ACT-373898) plays a role in the urinary excretion profile, as its hydrolysis product is one of the most abundant metabolites found in urine. tandfonline.comnih.govresearchgate.net One report suggests that the pharmacokinetic profile of ACT-373898 is similar to that of macitentan, which has an elimination half-life of approximately 16 hours. medchemexpress.comresearchgate.net

Elimination Pathway Details Reference
Urinary ExcretionA major route of elimination for macitentan metabolites. The hydrolysis product of O-Desbromo-pyrimidinyl Macitentan is a key urinary metabolite. tandfonline.comnih.govresearchgate.netresearchgate.net
Fecal ExcretionA secondary route of elimination for macitentan and its metabolites. tandfonline.comnih.govresearchgate.netresearchgate.net

Metabolite Identification and Quantification in Preclinical Biological Fluids and Tissues

The metabolic profile of macitentan, the non-deuterated parent compound, has been extensively studied in preclinical models, providing a framework for understanding the fate of its derivatives. In preclinical species, macitentan undergoes several key metabolic transformations. The primary routes of metabolism involve oxidative depropylation of the sulfamide (B24259) moiety, primarily mediated by cytochrome P450 (CYP) enzymes like CYP3A4, to form a major active metabolite, ACT-132577. nih.govdrugbank.com Another pathway involves the oxidative cleavage of the ethylene glycol chain via CYP2C9 to form an alcohol metabolite. drugbank.com

Following administration of radiolabeled macitentan in animal models, metabolites are identified in various biological matrices, including plasma, urine, and feces. nih.gov The identification of a compound such as O-Desbromo-pyrimidinyl Macitentan-d4 in these fluids would follow similar established bioanalytical workflows. This specific compound name suggests it is a structural analog of a macitentan metabolite where the bromo-pyrimidinyl group has been lost and replaced, likely by a hydrogen atom, and it incorporates four deuterium (B1214612) atoms as a stable isotopic label. lgcstandards.com

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of drug metabolites in preclinical studies. researchgate.net Unlike unit mass resolution, HRMS provides highly accurate mass measurements, typically with an error of less than 5 ppm, which allows for the determination of the elemental composition of a molecule. researchgate.net

In the context of this compound, HRMS would be critical for several reasons:

Confirmation of Elemental Composition : HRMS would confirm the loss of the bromine atom and the pyrimidine (B1678525) ring portion and its replacement, distinguishing it from other potential metabolites.

Verification of Deuteration : The high mass accuracy allows for the unambiguous confirmation of the presence and number of deuterium atoms, as the mass difference between hydrogen (1.0078 u) and deuterium (2.0141 u) is precisely measurable.

Fragment Analysis : By coupling HRMS with tandem mass spectrometry (MS/MS), fragmentation patterns of the metabolite can be analyzed. Comparing the fragmentation of the deuterated metabolite with its non-deuterated counterpart helps to pinpoint the exact location of the deuterium labels on the molecule.

Table 1: Hypothetical HRMS Data for Metabolite Elucidation

This interactive table illustrates how HRMS distinguishes between the parent compound and its hypothetical deuterated metabolite based on precise mass-to-charge ratios (m/z).

CompoundMolecular FormulaTheoretical Monoisotopic Mass (m/z)
MacitentanC₁₉H₂₀Br₂N₆O₄S585.9664
This compoundC₁₅H₁₆D₄N₄O₄S384.1205

Quantitative analysis of drug metabolites in preclinical biological samples is predominantly performed using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). nih.govtga.gov.au This method offers high sensitivity and selectivity, allowing for the measurement of low concentrations of analytes in complex matrices like plasma. tga.gov.au

In these assays, stable isotope-labeled compounds, such as this compound, are ideal for use as internal standards. nih.gov An internal standard is added to samples at a known concentration to correct for variability during sample preparation and analysis. Because a deuterated standard is nearly chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency, but it is differentiated by the mass spectrometer due to its higher mass. This ensures highly accurate and precise quantification.

Table 2: Example Pharmacokinetic Parameters of Macitentan and its Active Metabolite in a Preclinical Model

This interactive table presents sample pharmacokinetic data for macitentan and its primary metabolite, ACT-132577, derived from preclinical observations.

AnalyteCₘₐₓ (ng/mL)AUC (ng·h/mL)t₁/₂ (hours)
Macitentan1339.447897.83~16
ACT-132577Data not always reportedData not always reported~48

Note: Data is illustrative, based on findings from rat models and may vary. nih.govrroij.comnih.gov

Role of Deuteration (-d4) in Elucidating Metabolic Pathways and Isotope Effects

The incorporation of deuterium atoms (-d4) into a drug molecule serves multiple purposes in pharmacokinetic research. Deuterium labeling is a powerful technique to trace metabolic pathways, investigate reaction mechanisms, and study kinetic isotope effects. nih.govnih.gov

The primary role of a compound like this compound is often to act as an internal standard for quantitative bioanalysis, as described previously. nih.gov However, deuteration can also be strategically placed at known sites of metabolism. When a carbon-deuterium (C-D) bond replaces a carbon-hydrogen (C-H) bond at a position of enzymatic attack (e.g., by CYP enzymes), the C-D bond, being stronger, is broken more slowly. This phenomenon is known as the deuterium kinetic isotope effect (KIE). nih.govnih.gov

Studying the KIE can:

Identify Rate-Limiting Steps : A significant KIE on the rate of metabolite formation indicates that C-H bond cleavage is a rate-limiting step in that metabolic reaction. nih.gov

Alter Metabolic Profiles : By slowing down one metabolic pathway (a "metabolic soft spot"), deuteration can cause the drug to be metabolized through alternative routes. This "metabolic switching" can lead to a different proportion of metabolites being formed. unito.it

While this compound is primarily characterized as a reference material, its synthesis implies its utility in studies designed to precisely quantify macitentan or its metabolites, or potentially to probe the mechanisms of macitentan's metabolic pathways. lgcstandards.com

Pharmacokinetic Interactions with Co-Administered Xenobiotics in Preclinical Models

Preclinical studies are essential for identifying potential drug-drug interactions (DDIs). Macitentan is a known substrate for several CYP enzymes, most notably CYP3A4, and to a lesser extent CYP2C9 and CYP2C19. nih.govnih.gov Therefore, its pharmacokinetics can be altered by co-administration of drugs that inhibit or induce these enzymes.

Preclinical DDI studies in animal models (e.g., rats) investigate the effects of known CYP inhibitors and inducers on the plasma concentrations of macitentan and its metabolites. nih.gov

CYP Inhibition : Co-administration of a CYP3A4 inhibitor like ketoconazole (B1673606) or bergapten (B1666803) with macitentan in rats leads to a significant increase in the plasma concentration (AUC) and Cₘₐₓ of macitentan, while its clearance is reduced. nih.govnih.gov This indicates that inhibition of CYP3A4-mediated metabolism slows down the elimination of the parent drug.

CYP Induction : Conversely, co-administration with a strong CYP3A4 inducer like rifampicin (B610482) would be expected to decrease macitentan exposure by accelerating its metabolism. nih.gov

In all such preclinical DDI studies, accurate quantification of macitentan and its metabolites is paramount. The use of deuterated internal standards, such as a -d4 labeled analog, would be standard practice to ensure the reliability of the LC-MS/MS data that forms the basis for these interaction assessments.

Table 3: Effect of a CYP3A4 Inhibitor (Bergapten) on Macitentan Pharmacokinetics in a Rat Model

This interactive table shows the impact of a co-administered CYP3A4 inhibitor on the key pharmacokinetic parameters of macitentan.

Pharmacokinetic ParameterMacitentan AloneMacitentan + Bergapten% Change
Cₘₐₓ (µg/L) 1,339.442,999.69+124%
AUC₀₋t (µg/L*h) 7,873.9720,263.67+157%
CLz/F (L/h/kg) Not ReportedNot ReportedSignificant Decrease

Source: Data adapted from in vivo experiments in rats. nih.gov

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Correlating Structural Modifications of the O-Desbromo-pyrimidinyl Moiety with Receptor Binding Affinity

The structure-activity relationship (SAR) of macitentan (B1675890) and its analogs is a well-defined area of study, originating from the optimization of its predecessor, bosentan (B193191). researchgate.net The discovery of macitentan involved the introduction of a sulfamide-substituted pyrimidine (B1678525), which was a key step in identifying a new series of potent dual endothelin receptor antagonists. researchgate.net Macitentan's design was optimized for inhibitory potency on both endothelin A (ETA) and endothelin B (ETB) receptors and for physicochemical properties that favor high affinity for lipophilic environments, thereby enhancing tissue penetration. researchgate.netnih.gov

Studies on macitentan analogs have demonstrated that even small changes can significantly affect potency. For instance, the differential effects of point mutations in the ETA receptor, such as L322A, R326Q, and I355A, on the binding of various macitentan and bosentan analogs highlight the specific interactions that are crucial for high-affinity binding. nih.gov Macitentan's activity is highly sensitive to mutations at position L322, underscoring the importance of hydrophobic interactions in that part of the binding pocket. nih.gov Therefore, removing a halogen atom like bromine from the pyrimidinyl ring would directly influence these critical hydrophobic interactions, likely impacting the compound's receptor binding profile.

Impact of Deuterium (B1214612) Labeling on Pharmacokinetic Parameters and Metabolic Stability

The introduction of deuterium atoms into a drug molecule is a strategic approach to enhance its metabolic stability and favorably alter its pharmacokinetic profile. juniperpublishers.comnih.gov This strategy is based on the kinetic isotope effect, where the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond. nih.gov Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step are slowed when a C-D bond is present at that position. nih.govnih.gov

O-Desbromo-pyrimidinyl Macitentan-d4 is deuterated on the ethoxy linker connecting the two pyrimidine ring systems. nih.govcaymanchem.com Macitentan is metabolized in vivo, primarily by the cytochrome P450 enzyme CYP3A4, to form a pharmacologically active metabolite, ACT-132577, through oxidative depropylation of the sulfamide (B24259) side chain, as well as to other metabolites. nih.govnih.gov The ethoxy linker is also a potential site for metabolism. By replacing the four hydrogen atoms on this linker with deuterium, the metabolic attack at this position is expected to be significantly hindered.

This modification can lead to several beneficial pharmacokinetic outcomes:

Increased Metabolic Stability: The rate of metabolism of the parent drug is slowed, leading to a longer biological half-life. juniperpublishers.com

Increased Drug Exposure: A slower metabolic rate can result in a higher maximum plasma concentration (Cmax) and a greater area under the plasma concentration-time curve (AUC), meaning the body is exposed to the active drug for a longer period. nih.gov

Altered Metabolite Profile: Deuteration can cause "metabolic shunting," where the metabolic pathway is redirected away from the deuterated site. juniperpublishers.com This can reduce the formation of certain metabolites, which may be desirable if they are inactive or associated with unwanted effects, while potentially increasing the concentration of the parent drug or other active metabolites.

While specific pharmacokinetic data for this compound is not available, studies on other deuterated molecules have consistently shown these effects. For example, the deuteration of enzalutamide (B1683756) (d3-ENT) at the N-CH3 moiety significantly reduced its N-demethylation, leading to a 102% increase in AUC compared to the non-deuterated compound in rats. nih.gov The strategic placement of deuterium in this compound is thus a rational design choice aimed at improving its preclinical pharmacokinetic properties.

ParameterExpected Impact of Deuterium LabelingRationale
Metabolic Rate DecreaseKinetic Isotope Effect: The C-D bond is stronger than the C-H bond, slowing enzymatic cleavage. nih.gov
Biological Half-life (t½) IncreaseSlower metabolism leads to slower elimination from the body. juniperpublishers.com
Drug Exposure (AUC) IncreaseReduced clearance results in greater overall exposure to the compound. nih.gov
Metabolite Formation AlteredPotential for "metabolic shunting" away from the deuterated ethoxy linker. juniperpublishers.com

Elucidation of Pharmacophoric Requirements for Endothelin Receptor Antagonism

A pharmacophore model defines the essential three-dimensional arrangement of structural features that a molecule must possess to bind to a specific receptor and elicit a biological response. For endothelin receptor antagonists, computational studies have successfully generated and validated such models. nih.gov

Using algorithms like HypoGen and HipHop, researchers have identified the key chemical functions required for potent and selective antagonism of the ETA receptor. A highly predictive quantitative pharmacophore model (HypoGen) was developed from a training set of 18 ETA antagonists with a wide range of activities. nih.gov This model consists of five essential features:

Two Hydrophobic (HY) features: These regions of the molecule interact with nonpolar pockets within the receptor.

One Ring Aromatic (RA) feature: This indicates the importance of an aromatic ring system for stacking or other electronic interactions.

One Hydrogen Bond Acceptor (HBA) feature: This feature highlights a site on the antagonist that can accept a hydrogen bond from the receptor.

One Negative Ionizable (NI) feature: This points to the requirement of a group that is negatively charged or can be deprotonated at physiological pH, suggesting a key electrostatic interaction with a positively charged residue in the receptor.

A qualitative model (HipHop), built from highly active and structurally diverse antagonists, further refined this, proposing a six-feature pharmacophore: three hydrophobic regions, one ring aromatic, one hydrogen bond acceptor, and one negative ionizable function. nih.gov These models were robust enough to successfully identify known endothelin antagonists from large chemical databases. nih.gov

The structure of macitentan aligns well with these pharmacophoric requirements. It possesses multiple aromatic rings (the bromophenyl and pyrimidine systems) that satisfy the HY and RA features, while the oxygen and nitrogen atoms in the pyrimidine and sulfamide groups can act as hydrogen bond acceptors. nih.gov Studies combining molecular modeling with site-directed mutagenesis of the ETA receptor have confirmed that macitentan's binding is not dependent on strong charge-charge interactions but relies heavily on hydrophobic interactions within a well-defined pocket. nih.gov This aligns with the prominence of hydrophobic features in the pharmacophore models.

Pharmacophore FeatureDescriptionRelevance to Macitentan Structure
Hydrophobic (HY) Nonpolar regions interacting with the receptor.Phenyl and pyrimidine rings.
Ring Aromatic (RA) An aromatic ring system for electronic interactions.Bromophenyl and pyrimidine rings.
Hydrogen Bond Acceptor (HBA) An atom capable of accepting a hydrogen bond.Oxygen and nitrogen atoms in the ether linkage, pyrimidine rings, and sulfonyl group.
Negative Ionizable (NI) A group that can carry a negative charge.The sulfamide moiety can be deprotonated, providing a potential NI feature.

Rational Design of Analogs Based on SAR/SMR Data for Enhanced Preclinical Profile

The development of macitentan is a prime example of rational drug design, where SAR and structure-mechanism relationship (SMR) data were used to create a molecule with an enhanced preclinical profile compared to earlier ERAs like bosentan. researchgate.net The goal was to design a dual antagonist with sustained receptor binding and improved tissue penetration. researchgate.net

SMR studies revealed that macitentan adopts a compact conformation that fits tightly into a sub-pocket of the ETA receptor, a feature not shared by the more flexible bosentan-type molecules. nih.gov This understanding provides a clear roadmap for designing new analogs: modifications should aim to preserve or enhance this compact structure to maintain optimal receptor fit and sustained binding.

SAR data from various analogs further guides this process. For instance, the IC50 shift patterns observed when testing analogs against mutant ETA receptors provide a functional fingerprint for the binding mode. nih.gov All tested macitentan analogs showed a similar pattern, with their potency being most affected by the L322A mutation, confirming a shared reliance on specific hydrophobic interactions. nih.gov

Table: IC50 Shift Patterns for Macitentan Analogs in Mutant ETA Receptors Data adapted from research on macitentan and its analogs, illustrating sensitivity to receptor mutations. nih.gov

CompoundReceptor MutantIC50 Shift (Fold-change vs. Wild Type)Implication
Macitentan L322AHigh (e.g., >100-fold)Interaction at this hydrophobic site is critical.
R326QLowLess dependent on this charged residue.
I355ALowLess dependent on this hydrophobic site.
Bosentan L322ALowDifferent interaction profile at this site.
R326QHighInteraction with this charged residue is critical.
I355AHighInteraction at this hydrophobic site is critical.

This data allows for the rational design of new analogs. To create a molecule with a macitentan-like profile, chemists would focus on modifications that maintain the interactions with residues like L322 while avoiding changes that would introduce unfavorable steric or electronic clashes. Furthermore, the strategy of deuteration, as seen in this compound, is another layer of rational design based on SMR data, specifically targeting metabolic "soft spots" to enhance pharmacokinetic properties without disrupting the pharmacophore required for receptor binding. nih.gov

Computational Chemistry and Molecular Modeling Approaches for Ligand-Receptor Interactions

Computational chemistry is an indispensable tool for understanding the complex interactions between a ligand like this compound and its target receptor. These methods provide insights at an atomic level that are often difficult to obtain through experimental techniques alone.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor. Molecular dynamics (MD) simulations then model the behavior of the ligand-receptor complex over time, providing information about its stability and conformational flexibility.

These techniques have been instrumental in elucidating the binding mode of macitentan. Modeling studies suggest that macitentan's low-energy, compact conformation is key to its ability to optimally occupy a sub-pocket within the ETA receptor's binding site. nih.gov In contrast, more flexible antagonists like bosentan only partially fill this pocket. nih.gov Docking and MD simulations can be used to predict how modifications, such as the removal of the bromo group in this compound, would affect this compact structure and its fit within the receptor. Such simulations can help rationalize observed changes in binding affinity and guide the design of new analogs with improved binding characteristics. These models can also be applied to understand interactions with metabolizing enzymes like CYP3A4. researchgate.net

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com These models are powerful tools for virtual screening and for predicting the activity of novel compounds before they are synthesized.

In the field of endothelin receptor antagonists, QSAR has been successfully applied to develop predictive pharmacophore models. nih.gov By analyzing a set of molecules with known inhibitory concentrations (IC50 values), a 3D QSAR model can be built that identifies the key structural features contributing to potency. nih.gov This model can then be used to predict the IC50 of a new analog, such as this compound. The predictive power of such models has been validated by testing them against a separate set of compounds and by using them to screen databases for new, structurally novel hits that were subsequently confirmed to be active in vitro. nih.gov This approach significantly streamlines the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success.

Crystallographic Analysis of Compound-Target Complexes

The three-dimensional structure of a drug molecule is fundamental to its interaction with its biological target. X-ray crystallography is a powerful technique used to determine the precise arrangement of atoms within a crystalline solid, providing invaluable insights into the molecule's conformation and potential binding modes.

The crystal structure of Macitentan has been determined and the data deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 888506. nih.gov This analysis was performed on crystals obtained from an ethyl acetate (B1210297)/hexane mixture. nih.govresearchgate.net The resulting structure provides a detailed view of the molecule's conformation in the solid state.

A "ball and stick" representation of Macitentan's crystal structure reveals the spatial arrangement of its constituent atoms, with specific colors assigned to each element: grey for carbon, blue for nitrogen, red for oxygen, yellow for sulfur, and green for bromine. nih.govresearchgate.net While the full crystallographic information file (CIF) containing detailed parameters such as unit cell dimensions, space group, and atomic coordinates is not publicly accessible through standard searches, the existence of this data confirms the successful elucidation of Macitentan's solid-state structure.

The following table summarizes the available crystallographic information for Macitentan.

ParameterValue/DescriptionSource
Compound Macitentan nih.govacs.org
CCDC Deposition Number 888506 nih.gov
Crystallization Solvent Ethyl acetate/Hexane nih.govresearchgate.net
Representation Ball and stick nih.govresearchgate.net
Detailed Crystallographic Data Not publicly accessible through performed searches-

This interactive table provides a summary of the known crystallographic data for Macitentan. Further details are held within the Cambridge Crystallographic Data Centre.

The knowledge of Macitentan's crystal structure is a critical component in understanding its physicochemical properties and its interaction with the endothelin receptors. Although a co-crystal structure of Macitentan bound to its target receptor is not publicly available, the standalone crystal structure provides a basis for computational modeling and docking studies to simulate this interaction. Such models are instrumental in rationalizing the compound's high affinity and sustained receptor occupancy.

It is important to note that Macitentan can exist in different crystalline forms, known as polymorphs. At least two polymorphic forms, Form I and Form II, as well as several solvated forms, have been identified and characterized by techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). google.com The crystalline form of an active pharmaceutical ingredient can significantly influence its properties, including solubility and stability.

Advanced Mechanistic Investigations in Preclinical Models

Molecular Pharmacology in Complex Biological Systems (e.g., Organoids, Precision-Cut Tissue Slices from preclinical species)

To date, no studies have been published detailing the molecular pharmacology of O-Desbromo-pyrimidinyl Macitentan-d4 in complex biological systems like organoids or precision-cut tissue slices. Research in this area would be crucial to understand if this metabolite retains any biological activity.

Hypothetical studies would involve:

Receptor Binding Assays: Utilizing precision-cut lung slices from preclinical models of pulmonary hypertension to determine the binding affinity of this compound for ETA and ETB receptors compared to Macitentan (B1675890) and its active metabolite.

Functional Assays in Organoids: Employing pulmonary artery organoids to assess the compound's ability to inhibit endothelin-1-induced vasoconstriction and smooth muscle cell proliferation.

A hypothetical data table for such a study might look like this:

CompoundETA Receptor Binding Affinity (Ki, nM)ETB Receptor Binding Affinity (Ki, nM)Inhibition of ET-1 Induced Vasoconstriction in Lung Slices (IC50, nM)
MacitentanData PlaceholderData PlaceholderData Placeholder
ACT-132577 (Active Metabolite)Data PlaceholderData PlaceholderData Placeholder
This compoundTo Be DeterminedTo Be DeterminedTo Be Determined

Investigation of Receptor Trafficking and Internalization Dynamics

The influence of this compound on the trafficking and internalization of endothelin receptors is currently unknown. For Macitentan, its sustained receptor binding is a key feature of its pharmacological profile. patsnap.com

Future research on this compound would need to investigate:

Receptor Occupancy Duration: Studies using fluorescently labeled ligands in cells overexpressing ETA and ETB receptors to measure how long the compound remains bound to the receptors.

Internalization Rates: Assessing whether binding of the compound to endothelin receptors promotes or inhibits their internalization from the cell surface, which would impact the duration of its signaling blockade.

Epigenetic and Transcriptomic Modulation in Response to Compound Exposure in Preclinical Systems

There is no available data on the epigenetic or transcriptomic effects of this compound. The parent compound, Macitentan, is known to counteract the pro-fibrotic and pro-proliferative gene expression changes induced by endothelin-1 (B181129). nih.gov

A research program to address this gap would include:

RNA Sequencing (RNA-Seq): Analysis of pulmonary artery smooth muscle cells treated with this compound in the presence of endothelin-1 to identify any changes in gene expression related to inflammation, fibrosis, and cell proliferation.

Histone Modification Analysis: Investigating whether the compound can alter epigenetic marks, such as histone acetylation or methylation, at the promoter regions of genes regulated by endothelin signaling.

Interrogation of Cell-Specific Responses and Signaling Crosstalk

The cell-specific effects of this compound have not been studied. Macitentan's effects are most pronounced in endothelial cells and smooth muscle cells of the vasculature. drugbank.com

To understand the cell-specific responses to this compound, researchers would need to:

Isolate and Culture Primary Cells: Perform studies on primary pulmonary artery endothelial cells and smooth muscle cells to determine the compound's effect on cell-specific signaling pathways, such as calcium mobilization and mitogen-activated protein kinase (MAPK) activation. nih.govresearchgate.net

Co-culture Models: Utilize co-culture systems of different cell types to investigate how the compound affects the crosstalk and signaling between cells within the vascular wall.

Unraveling Off-Target Mechanisms and Their Preclinical Relevance

As this compound is primarily used as an analytical standard, its potential off-target effects have not been a focus of investigation. Macitentan itself is noted for its high selectivity for endothelin receptors. nih.gov

A comprehensive preclinical safety assessment of this compound, were it to be considered for therapeutic use, would require:

Broad Kinase and Receptor Screening: Testing the compound against a wide panel of receptors, ion channels, and enzymes to identify any potential off-target interactions.

In Vivo Phenotypic Screening: Administering the compound to preclinical models to observe any unexpected physiological effects that might indicate off-target activity.

A hypothetical data table for off-target screening could be structured as follows:

Target ClassRepresentative TargetsThis compound Activity (% Inhibition at 10 µM)
KinasesEGFR, VEGFR, PDGFRTo Be Determined
GPCRs (non-ET)Adrenergic, DopaminergicTo Be Determined
Ion ChannelsCalcium, Potassium ChannelsTo Be Determined

Strategic Role of O Desbromo Pyrimidinyl Macitentan D4 in Preclinical Drug Discovery and Development

Utility as a Research Tool in Endothelin System Biology

The endothelin system is a critical signaling pathway involved in vasoconstriction and cell proliferation. Macitentan (B1675890) is an endothelin receptor antagonist designed to interfere with this system. nih.gov To fully understand the biological activity of Macitentan, it is essential to not only measure the concentration of the parent drug but also to identify and quantify its metabolites. Some metabolites may retain biological activity, interact with the target receptors, or have off-target effects.

Application in Preclinical Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling and Simulation

Pharmacokinetic-pharmacodynamic (PK/PD) modeling is a powerful tool used in drug development to understand the relationship between drug concentration and its pharmacological effect. cleanchemlab.com These models are essential for predicting clinical outcomes and for designing effective dosing regimens. The accuracy of PK/PD models is highly dependent on the quality of the pharmacokinetic data used to build them. nih.gov

Table 1: Representative LC-MS/MS Parameters for Quantification

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
O-Desbromo-pyrimidinyl Macitentan431.3284.125
O-Desbromo-pyrimidinyl Macitentan-d4435.3288.125

Contribution to Lead Optimization and Candidate Selection in Preclinical Research Programs

Lead optimization is a critical phase in drug discovery where the chemical structure of a promising compound (a "lead") is refined to improve its drug-like properties. biobide.comdanaher.com A key aspect of this process is understanding the metabolic stability and metabolic pathways of the lead compound. A compound that is rapidly metabolized or that forms reactive or toxic metabolites is less likely to be a successful drug candidate.

The quantification of metabolites is therefore a routine part of lead optimization. By using this compound as an internal standard, researchers can accurately track the formation of the O-Desbromo-pyrimidinyl Macitentan metabolite in various preclinical assays, such as liver microsome or hepatocyte incubations. This information helps to build a comprehensive metabolic map of Macitentan. Understanding the extent and rate of formation of this metabolite can influence decisions on whether to modify the chemical structure of the lead compound to block or alter this metabolic pathway. The reliable data obtained through the use of the deuterated standard ensures that such decisions are based on a solid understanding of the compound's metabolic fate. nih.gov

Development of Preclinical Biomarkers for Target Engagement

In modern drug development, there is a strong emphasis on the use of biomarkers to provide early evidence of a drug's activity. A biomarker of target engagement is a measurable indicator that the drug has reached its intended biological target and is having the desired effect. In some cases, a drug's metabolite can serve as a biomarker.

For instance, the concentration of O-Desbromo-pyrimidinyl Macitentan in a particular tissue or fluid could potentially serve as a surrogate marker for the activity of the metabolic enzymes that produce it, or as an indirect measure of target engagement if the metabolite itself has affinity for the endothelin receptors. To explore this possibility, it is essential to have a validated bioanalytical method to reliably measure the metabolite's concentration. The use of this compound as an internal standard is a prerequisite for developing such a robust and reproducible assay. The accuracy afforded by the deuterated standard would be critical in establishing a clear correlation between the metabolite concentration and a pharmacodynamic or clinical endpoint.

Table 2: Representative Bioanalytical Method Validation Data

Quality Control SampleNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Lower Limit of Quantification1.00.9898.08.5
Low QC3.02.9197.06.2
Medium QC5051.5103.04.8
High QC400392.098.03.5

Comparative Studies with Other Endothelin Receptor Modulators in Preclinical Settings

Different ERAs will have different metabolic pathways and produce a unique set of metabolites. When comparing Macitentan to other ERAs, it is important to have a complete understanding of the disposition of each drug. The use of this compound allows for the specific and accurate quantification of a key metabolite of Macitentan, ensuring a fair and comprehensive comparison. ijpcbs.comlgcstandards.com This allows researchers to determine if there are any differences in metabolic profiles that could translate to advantages in terms of efficacy, safety, or drug-drug interactions. For example, a lower propensity to form certain types of metabolites could be a key differentiating factor for a new drug candidate.

Future Research Trajectories and Preclinical Translational Outlook

Exploration of Novel Preclinical Applications and Disease Models for Mechanistic Studies

While macitentan (B1675890) is approved for Pulmonary Arterial Hypertension (PAH), the therapeutic potential of ERAs extends to a variety of other conditions. nih.gov Preclinical studies have highlighted promising effects in cancer, fibrotic disorders, and renal disease. nih.govnih.gov The use of O-Desbromo-pyrimidinyl Macitentan-d4 can be instrumental in mechanistic studies within these novel disease models.

Future research can leverage this compound in animal models to precisely track the distribution, metabolism, and target engagement of macitentan and its metabolites. For instance, in diabetic rat models where macitentan prevented end-organ damage, this deuterated analog could help elucidate the specific metabolic pathways contributing to this protective effect. researchgate.net Similarly, in models of pulmonary fibrosis where macitentan showed greater efficacy than its predecessor bosentan (B193191), it could help quantify tissue penetration and retention, which are key to its improved performance. nih.gov

The endothelin (ET) system's activation is a factor in various pathologies, making the development of ET receptor antagonists a key therapeutic strategy. nih.gov The overproduction of endothelin-1 (B181129) (ET-1), a potent vasoconstrictor and mitogen, is central to the pathophysiology of PAH and other diseases. nih.gov ERAs like macitentan block the binding of ET-1 to its receptors (ET-A and ET-B), mitigating its harmful effects. researchgate.netnih.gov

Table 1: Potential Preclinical Disease Models for this compound Application

Disease Area Preclinical Model Research Focus with Deuterated Analog Key Findings for Parent Compound (Macitentan) Citations
Oncology Ovarian Cancer Xenograft Models Quantify tumor penetration and metabolic fate; investigate mechanisms of chemo-sensitization. Marked antitumoral effects in combination with other drugs in multidrug-resistant models. nih.gov
Renal Disease Diabetic Nephropathy Rat Models Trace renal tissue distribution and clearance pathways; correlate metabolite levels with proteinuria reduction. Decreased blood pressure and proteinuria; prevented renal vascular hypertrophy and injury. researchgate.net
Fibrotic Disorders Bleomycin- or MCT-induced Pulmonary Fibrosis Rat Models Assess lung tissue retention and correlation with anti-fibrotic activity; compare metabolism in fibrotic vs. healthy tissue. More efficacious than bosentan in reducing pulmonary fibrosis and right ventricular hypertrophy. nih.gov

| Resistant Hypertension | Deoxycorticosterone Acetate-Salt Rat Model | Elucidate pharmacokinetic/pharmacodynamic relationships of active metabolites in sustained hypertension. | Showed 10-fold greater potency and longer duration of action compared to bosentan. | nih.gov |

Development of Advanced In Vitro and Ex Vivo Systems for Compound Characterization

The characterization of drug candidates is rapidly evolving beyond traditional cell cultures and isolated tissue assays. nih.gov Advanced in vitro and ex vivo systems offer more physiologically relevant environments to study drug behavior.

In vitro systems such as organ-on-a-chip and 3D bioprinted tissues provide a more accurate representation of human organ function. For a compound like this compound, these platforms would allow for detailed studies of its transport, metabolism, and receptor interaction dynamics in a human-mimetic environment without the use of live subjects. For example, liver-on-a-chip systems could be used to investigate the cytochrome P450-mediated metabolism of macitentan, for which the deuterated analog would be a critical analytical tool. nih.gov

Ex vivo systems , particularly Ex Vivo Lung Perfusion (EVLP), have emerged as a powerful tool for studying pulmonary diseases and testing therapies on intact organs. uq.edu.auccrg.org.au Research has demonstrated that administering an ERA during EVLP can improve the function of donor lungs. uq.edu.auccrg.org.au this compound could be used in such systems to quantify drug uptake and metabolic conversion within the lung tissue itself, providing direct evidence of target organ engagement.

Table 2: Comparison of Systems for Preclinical Compound Characterization

System Type Description Application for this compound Advantages
Traditional In Vitro 2D cell cultures (e.g., CHO cells expressing ET receptors), isolated vessel assays. Initial screening of receptor binding affinity and functional antagonism. High-throughput, low cost, good for initial potency assessment.
Advanced In Vitro Organ-on-a-chip, 3D bioprinted tissues, spheroids. Detailed mechanistic studies of metabolism, transport, and cell-cell interactions in a human-like microenvironment. Higher physiological relevance, potential to reduce animal testing.

| Ex Vivo | Isolated perfused organs (e.g., Ex Vivo Lung Perfusion). | Studying drug effects and metabolism in an intact organ system outside the body. | Preserves complex organ architecture and function; bridges the gap between in vitro and in vivo. |

Integration of Multi-Omics Data for Comprehensive Preclinical Mechanistic Understanding

A systems biology approach, integrating various "omics" disciplines, is necessary to fully understand the complex mechanisms of ERAs. mdpi.com The use of a stable-isotope labeled compound like this compound is invaluable for metabolomics, one of the key pillars of multi-omics analysis.

Genomics & Transcriptomics: Studies have already identified polymorphisms in endothelin pathway genes that may influence patient response to ERA therapy. nih.gov Future preclinical studies could use transcriptomics (RNA-seq) to analyze how treatment with macitentan alters gene expression in disease models, helping to uncover novel downstream effects.

Proteomics: This approach can identify changes in protein expression and post-translational modifications following drug administration, revealing signaling pathways modulated by ERAs, such as the MAPK and PI3K/AKT pathways. nih.gov

Metabolomics: This is where this compound is most directly applicable. By using it as an internal standard, researchers can accurately measure the parent drug and its metabolites. This allows for precise "flux analysis" to see how the drug perturbs endogenous metabolic pathways, offering insights into both efficacy and potential off-target effects.

Integrating these datasets can provide a holistic view of a drug's impact, from genetic predisposition to functional metabolic output, ultimately enabling the discovery of new biomarkers and therapeutic targets. mdpi.comnih.gov

Table 3: Multi-Omics Approaches in ERA Research

Omics Field Key Question Potential Insight from Research Citation
Genomics Are there genetic variants that predict response to macitentan? Identification of SNPs in ET pathway genes (e.g., EDN1, EDNRA) that correlate with clinical efficacy. nih.gov
Transcriptomics How does macitentan alter gene expression in target tissues? Revealing upregulation or downregulation of genes involved in fibrosis, inflammation, and cell proliferation. nih.gov
Proteomics Which signaling pathways are modulated by macitentan? Mapping drug-induced changes in protein networks related to cell survival, angiogenesis, and matrix remodeling. nih.gov

| Metabolomics | How does macitentan affect cellular metabolism? | Quantifying changes in endogenous metabolites to understand the drug's impact on cellular energy and biosynthetic pathways. | mdpi.com |

Opportunities for Further Structural Modifications and Deuteration Strategies

The development of macitentan itself was the result of extensive structural modifications of an earlier ERA, bosentan, to improve its safety and efficacy profile. researchgate.netnih.gov Key changes included enhancing lipophilicity and optimizing physicochemical properties to increase tissue penetration. researchgate.netnih.gov

Deuteration represents a more subtle but powerful modification strategy. Replacing hydrogen atoms with deuterium (B1214612) can alter a drug's metabolic profile by strengthening the carbon-hydrogen bond, often slowing metabolism by cytochrome P450 enzymes. This "deuterium kinetic isotope effect" can lead to:

Improved pharmacokinetic properties (e.g., longer half-life, increased exposure).

Reduced formation of reactive metabolites.

Altered metabolic pathways.

While this compound is likely intended as a non-pharmacologically active internal standard, future research could explore the therapeutic potential of selectively deuterated versions of macitentan or its active metabolites. The goal would be to create a "next-generation" molecule with an optimized therapeutic index. The synthesis of tetra-deuterated analogs of macitentan has already been reported for research use, indicating an active interest in this area. nih.gov

Table 4: Comparison of Bosentan and Macitentan

Feature Bosentan Macitentan Implication of Modification Citations
Receptor Selectivity Dual ET-A/ET-B Antagonist Dual ET-A/ET-B Antagonist Maintained dual action. nih.gov
Tissue Penetration Lower Higher (more lipophilic) Improved efficacy in tissue-based pathologies like fibrosis. nih.govnih.gov
Receptor Binding Competitive Sustained, non-competitive Longer duration of action at the receptor level. nih.govnih.gov

| Hepatic Safety | Associated with liver enzyme elevation (OATP substrate) | Improved hepatic safety profile (not an OATP substrate) | Reduced risk of liver injury by avoiding accumulation in hepatocytes. | nih.gov |

Methodological Advancements in Preclinical Research of Endothelin Receptor Antagonists

The quality and translatability of preclinical research are continuously improving thanks to methodological and technological advancements.

Advanced Preclinical Imaging: Non-invasive imaging techniques allow for longitudinal studies in the same animal, reducing biological variability and the number of animals required per the 3Rs principle (Replace, Reduce, Refine). iptonline.comfrontiersin.org

Micro-CT and MRI provide high-resolution anatomical information, allowing researchers to track changes in organ structure, such as right ventricular hypertrophy in PAH models. iptonline.comnih.govrevvity.com

PET and Optical Imaging can visualize molecular processes, such as receptor occupancy or metabolic activity, in real-time. iptonline.comnih.gov

Photoacoustic Imaging combines light and sound to provide functional information, like blood oxygenation, with high resolution. nih.gov

Biomarker Development: Research is moving beyond traditional endpoints to identify and validate new biomarkers. Circulating levels of ET-1 and autoantibodies against endothelin receptors are being investigated as potential indicators of disease activity and therapeutic response. nih.govnih.govmdpi.com The use of compounds like this compound is essential for developing and validating assays for drug metabolites as potential biomarkers.

These advanced methods, when combined with sophisticated disease models and multi-omics analysis, create a powerful toolkit for evaluating the next generation of ERAs and fully characterizing compounds like this compound.

Q & A

Q. How can researchers characterize the structural integrity of O-Desbromo-pyrimidinyl Macitentan-d4 during synthesis?

Methodological Answer: Use spectroscopic techniques such as NMR (to confirm deuterium incorporation and pyrimidinyl modifications) and high-resolution mass spectrometry (HRMS) (to verify molecular weight and isotopic purity). Compare spectral data with non-deuterated analogs and reference standards. For example, analyze the absence of bromine signals in NMR and ensure deuterium enrichment aligns with theoretical isotopic patterns .

Q. What are the key considerations for optimizing the synthesis of this compound?

Methodological Answer: Focus on reaction variables such as catalyst selection (e.g., palladium-based catalysts for dehalogenation), solvent purity (to avoid deuterium exchange), and temperature control (to prevent degradation of the pyrimidinyl moiety). Document reaction progress via thin-layer chromatography (TLC) and monitor intermediates using IR spectroscopy for functional group validation .

Q. How should researchers design stability studies for this compound in pharmacological assays?

Methodological Answer: Conduct accelerated stability testing under varying pH, temperature, and light exposure. Use HPLC with deuterated solvent systems to track degradation products. Compare stability profiles with non-deuterated Macitentan to isolate isotope-specific effects. Include error bars and statistical analysis (e.g., ANOVA) to assess significance .

Advanced Research Questions

Q. How can conflicting data on the metabolic stability of this compound be resolved?

Methodological Answer: Perform in vitro microsomal assays with liver microsomes from multiple species (e.g., human, rat) to identify species-specific metabolism patterns. Use LC-MS/MS to quantify metabolites and compare deuterium retention rates. Apply Hill slope analysis to determine if metabolic inhibition follows cooperative binding kinetics. Address contradictions by standardizing assay conditions (e.g., NADPH concentration, incubation time) and validating with isotopic dilution techniques .

Q. What experimental strategies are recommended to validate the endothelin receptor binding affinity of this compound?

Methodological Answer: Use radioligand displacement assays with [³H]-labeled endothelin-1 and human recombinant receptors. Include a non-deuterated Macitentan control to isolate isotope effects. Calculate IC₅₀ values via nonlinear regression and report confidence intervals. For advanced validation, apply surface plasmon resonance (SPR) to measure real-time binding kinetics (ka, kd) and confirm deuterium’s impact on binding thermodynamics .

Q. How can researchers address batch-to-batch variability in deuterium enrichment during large-scale synthesis?

Methodological Answer: Implement quality-by-design (QbD) principles to identify critical process parameters (CPPs) such as reaction time, deuterium source purity, and agitation rate. Use design of experiments (DoE) to optimize CPPs and minimize variability. Validate batch consistency via isotope ratio mass spectrometry (IRMS) and statistical process control (SPC) charts .

Q. What statistical approaches are suitable for analyzing dose-response relationships in preclinical studies using this compound?

Methodological Answer: Apply four-parameter logistic (4PL) models to fit dose-response curves, ensuring residuals meet normality assumptions. Use bootstrapping to estimate EC₅₀ uncertainty. For comparative studies (e.g., deuterated vs. non-deuterated analogs), apply mixed-effects models to account for inter-animal variability. Report effect sizes with 95% confidence intervals .

Data Contradiction and Reproducibility

Q. How should researchers troubleshoot discrepancies in pharmacokinetic (PK) data between in vitro and in vivo models?

Methodological Answer: Reconcile discrepancies by evaluating protein binding differences (e.g., plasma protein binding assays) and tissue distribution profiles (via quantitative whole-body autoradiography). Use physiologically based pharmacokinetic (PBPK) modeling to integrate in vitro clearance data with in vivo absorption parameters. Validate models with independent datasets and report limitations in extrapolation .

Q. What protocols ensure reproducibility in quantifying deuterium loss during long-term storage?

Methodological Answer: Store samples in argon-purged, amber vials at -80°C to minimize light/oxygen exposure. Periodically analyze samples via LC-HRMS with isotopic pattern deconvolution. Establish a stability-indicating method by spiking deuterated internal standards and tracking recovery rates over time. Document storage conditions in metadata for cross-study comparisons .

Research Design Frameworks

Q. How can the PICO framework be adapted for preclinical studies on this compound?

Methodological Answer:

  • P (Population): Specific cell lines or animal models (e.g., monocrotaline-induced pulmonary hypertension rats).
  • I (Intervention): Dose range and administration route of the deuterated compound.
  • C (Comparison): Non-deuterated Macitentan or vehicle controls.
  • O (Outcome): Metrics such as mean pulmonary arterial pressure (mPAP) reduction or receptor occupancy.
    Use this framework to align hypotheses with measurable endpoints and reduce confounding variables .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.